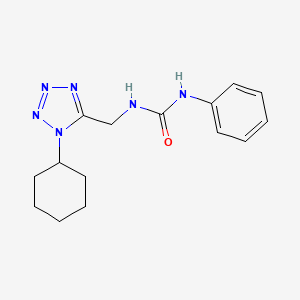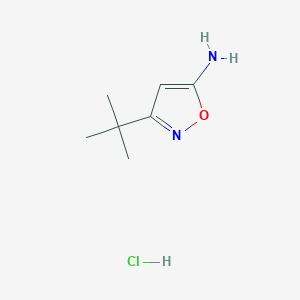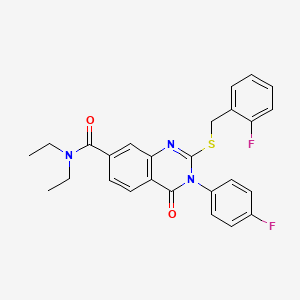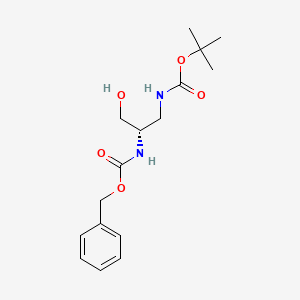![molecular formula C19H17N5O B2411426 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380194-06-7](/img/structure/B2411426.png)
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several heterocyclic rings, including a benzimidazole and a pyrimidine . These types of structures are often found in biologically active compounds, including many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole and pyrimidine rings. The benzimidazole ring could be formed through condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The pyrimidine ring could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyrimidine rings, as well as the azetidine ring and the methyl group attached to the benzimidazole .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzimidazole ring might undergo reactions typical of aromatic compounds, while the azetidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole, pyrimidine, and azetidine rings, as well as the methyl group. For example, the compound might be expected to have a relatively high melting point and boiling point due to the presence of the aromatic rings .Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-20-15-6-2-3-7-16(15)24(13)14-11-22(12-14)18-10-19(25)23-9-5-4-8-17(23)21-18/h2-10,14H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHNDIROAUBFAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)


![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)
![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)
